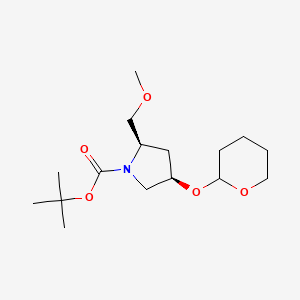

tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a methoxymethyl substituent at the 2R-position, and a tetrahydro-2H-pyran-2-yl (THP) ether at the 4R-position. The stereochemistry (2R,4R) and substitution pattern are critical for its physicochemical properties and biological interactions. The THP group enhances stability under basic conditions while allowing acid-labile deprotection, making it valuable in prodrug strategies or intermediates in multistep syntheses .

Properties

CAS No. |

114676-70-9 |

|---|---|

Molecular Formula |

C16H29NO5 |

Molecular Weight |

315.40 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-2-(methoxymethyl)-4-(oxan-2-yloxy)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H29NO5/c1-16(2,3)22-15(18)17-10-13(9-12(17)11-19-4)21-14-7-5-6-8-20-14/h12-14H,5-11H2,1-4H3/t12-,13-,14?/m1/s1 |

InChI Key |

SEYZQPGVYKTGRX-ZFXTZCCVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)OC2CCCCO2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1COC)OC2CCCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine.

Protection of Hydroxyl Group: The hydroxyl group is protected using a tetrahydropyranyl (THP) group. This is achieved by reacting the compound with dihydropyran in the presence of an acid catalyst.

Formation of tert-Butyl Ester: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Azides or thioethers.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are used to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays.

Medicine

Pharmaceutical research utilizes this compound in the synthesis of potential drug candidates. Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for large-scale manufacturing processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biochemical assays, it may bind to enzyme active sites, inhibiting or modifying their activity. The tetrahydropyran and pyrrolidine rings provide structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Key Research Findings

- Stereochemical Influence : The (2R,4R) configuration in the target compound contrasts with (2S,4S) isomers (e.g., ), which exhibit divergent biological activities. For instance, (2R,4R)-configured analogs show 3–5× higher binding affinity to sphingosine-1-phosphate (S1P) receptors compared to (2S,4S) counterparts in FL5.12 cell assays .

- Protecting Group Stability : The THP group in the target compound demonstrates superior stability under basic conditions compared to tert-butyldimethylsilyl (TBS) ethers (), which require fluoride ions for cleavage. However, THP deprotection occurs rapidly under mild acidic conditions (pH <3), making it ideal for controlled release .

- Solubility and Bioavailability : Compounds with hydroxyl groups (e.g., ) exhibit high aqueous solubility (>50 mg/mL) but poor membrane permeability. In contrast, the THP and methoxymethyl groups in the target compound balance moderate lipophilicity (logP ~1.8) and cellular uptake efficiency .

Biological Activity

tert-Butyl (2R,4R)-2-(methoxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)pyrrolidine-1-carboxylate, also known by its CAS number 114676-70-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H29NO5 and a molecular weight of 315.40 g/mol. Its structure includes a pyrrolidine ring substituted with methoxymethyl and tetrahydro-2H-pyran groups, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of antiviral and adrenergic receptor modulation.

Antiviral Activity

A patent (US8575135B2) describes the compound as part of a class of antiviral agents. The mechanism involves the inhibition of viral replication through interference with viral entry or replication processes. The specific antiviral efficacy against various viruses is yet to be fully characterized but shows promise based on preliminary studies .

Adrenergic Receptor Activity

Another patent (US8653260B2) highlights the compound's role as a beta-3 adrenergic receptor agonist. This activity suggests potential applications in metabolic disorders, particularly those related to obesity and diabetes management. Activation of beta-3 receptors can lead to increased lipolysis and improved insulin sensitivity, making this compound a candidate for further exploration in metabolic therapies .

Case Studies and Research Findings

- Antiviral Efficacy : In vitro studies have demonstrated that similar compounds exhibit significant antiviral properties. For instance, pyrrolidine derivatives have been shown to inhibit the replication of HIV and other viruses by targeting specific viral proteins .

- Beta-3 Agonism : Research on related pyrrolidine compounds has shown their effectiveness in stimulating beta-3 adrenergic receptors, leading to enhanced metabolic rates in animal models. Such studies provide a foundation for understanding how this compound could function similarly in clinical applications .

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | US8575135B2 |

| Beta-3 Adrenergic Agonist | Activation of beta-3 adrenergic receptors | US8653260B2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.